molecular formula C6H11F3N2O2 B13630633 2-Amino-4-(2,2,2-trifluoroethoxy)butanamide

2-Amino-4-(2,2,2-trifluoroethoxy)butanamide

Cat. No.: B13630633
M. Wt: 200.16 g/mol
InChI Key: LALLXUHDTSZGJO-UHFFFAOYSA-N
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Description

2-Amino-4-(2,2,2-trifluoroethoxy)butanamide is a chemical compound with the molecular formula C6H11F3N2O2 and a molecular weight of 200.16 g/mol . This compound is characterized by the presence of an amino group, a trifluoroethoxy group, and a butanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,2,2-trifluoroethoxy)butanamide typically involves the reaction of BOC-glycine with trifluoroethylamine in the presence of carbonyldiimidazole and a solvent at room temperature . This reaction results in the formation of the desired compound through a series of condensation and hydrolysis steps.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,2,2-trifluoroethoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted butanamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-(2,2,2-trifluoroethoxy)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,2,2-trifluoroethoxy)butanamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modifying their activity and function. This compound’s unique structure allows it to form stable complexes with various biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,2,2-trifluoroethoxy)butanoic acid
  • 2-Amino-4-(2,2,2-trifluoroethoxy)butanol
  • 2-Amino-4-(2,2,2-trifluoroethoxy)butylamine

Uniqueness

Compared to similar compounds, 2-Amino-4-(2,2,2-trifluoroethoxy)butanamide stands out due to its unique combination of an amino group and a trifluoroethoxy group attached to a butanamide backbone. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly useful in various scientific and industrial applications .

Properties

Molecular Formula

C6H11F3N2O2

Molecular Weight

200.16 g/mol

IUPAC Name

2-amino-4-(2,2,2-trifluoroethoxy)butanamide

InChI

InChI=1S/C6H11F3N2O2/c7-6(8,9)3-13-2-1-4(10)5(11)12/h4H,1-3,10H2,(H2,11,12)

InChI Key

LALLXUHDTSZGJO-UHFFFAOYSA-N

Canonical SMILES

C(COCC(F)(F)F)C(C(=O)N)N

Origin of Product

United States

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